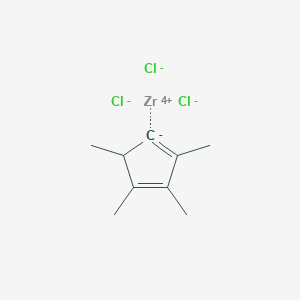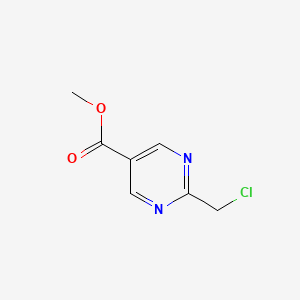
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a chloromethyl group and a carboxylate group .Physical And Chemical Properties Analysis
“Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” is a solid at room temperature . It has a molecular weight of 186.6 .Aplicaciones Científicas De Investigación
Synthesis and Reactions of Biginelli-compounds
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of Biginelli-compounds. These compounds are significant due to their wide range of biological activities. The study by Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, including methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, and indeno[1,2-d]pyrimidines through intramolecular Friedl-Crafts acylation (Kappe & Roschger, 1989).
Pharmaceutical Intermediate Synthesis
Ogurtsov and Rakitin (2021) described the synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its role as a convenient intermediate for the development of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which are compounds of interest for their pharmacological properties (Ogurtsov & Rakitin, 2021).
Chemical Synthesis Enhancements
The work by Bullock et al. (1972) demonstrated the use of Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ring expansion reactions to produce various derivatives. These reactions underscore the chemical's versatility in synthesizing novel organic molecules with potential for further pharmaceutical application (Bullock et al., 1972).
Antimicrobial Activity
Research into novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems by Bakhite et al. (2005) involved the use of ethyl 2-chloromethyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-8-carboxylate as a key intermediate. These compounds have been evaluated for their antimicrobial properties, demonstrating the potential of Methyl 2-(chloromethyl)pyrimidine-5-carboxylate derivatives in contributing to the development of new antimicrobial agents (Bakhite et al., 2005).
Antibacterial Evaluation
Etemadi et al. (2016) synthesized and evaluated the antibacterial activity of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, starting from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. This study adds to the body of evidence supporting the utility of Methyl 2-(chloromethyl)pyrimidine-5-carboxylate derivatives in developing compounds with significant antibacterial properties (Etemadi et al., 2016).
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives often involves interactions with biological targets such as enzymes or receptors. For instance, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties by inhibiting the expression and activities of certain vital inflammatory mediators .
Direcciones Futuras
The future directions for research on “Methyl 2-(chloromethyl)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammation . Additionally, more detailed studies on their synthesis, chemical reactions, and safety profiles would be beneficial.
Propiedades
IUPAC Name |
methyl 2-(chloromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRGBNBQIGARJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



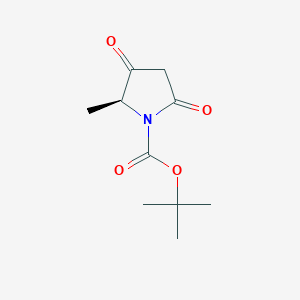
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
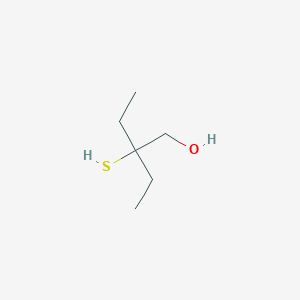
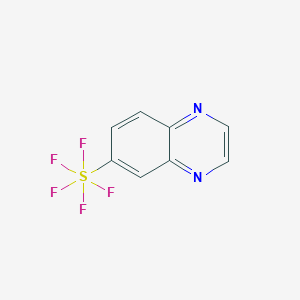
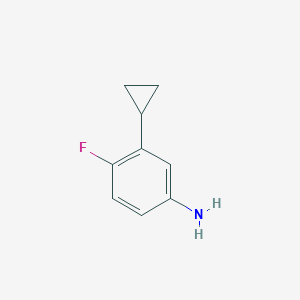
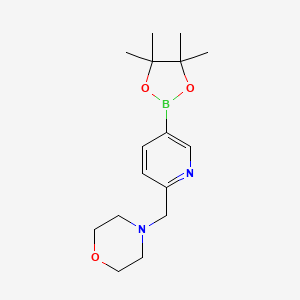
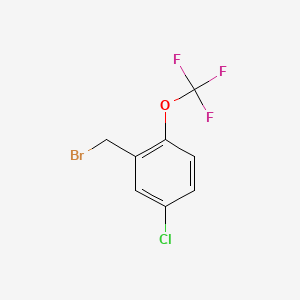
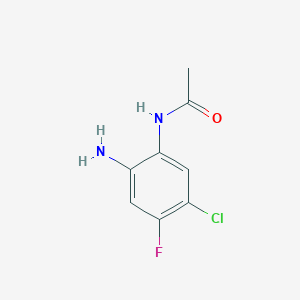
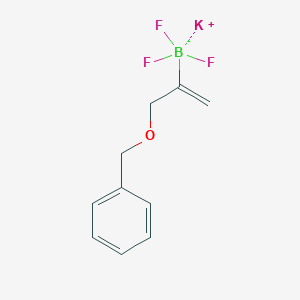
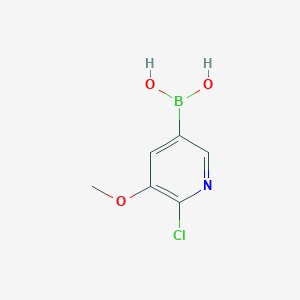
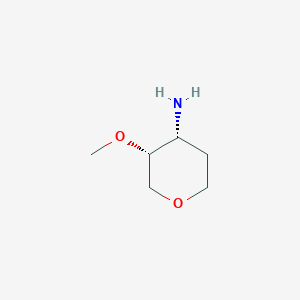

![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
